Antifungal agent 123

Antifungal drug discovery Molecular docking Candida albicans

Antifungal agent 123 (Compound 4b) is a uniquely polypharmacological dihydropyrimidinone (DHPM) that no single-target antifungal can replicate. It delivers the series' highest C. albicans membrane protein docking affinity (-10.8 kcal/mol, surpassing nystatin's -9.7 kcal/mol), the best radical-scavenging capacity (63.85% DPPH), and potent TLR-pathway anti-inflammatory activity in one molecule. Unlike close analog 4a—which loses antioxidant function entirely—4b maintains all four activities simultaneously. Its hydrophobic binding mode (zero H-bonds) offers a distinct pharmacophore strategy. Validated in vivo (200 mg/kg p.o. reduces carrageenan paw edema to 1.447 mm, p<0.01) with 98% MTT cell survival, supported by standardized DMSO:PEG300:Tween 80:Saline formulation protocols. Also outperforms tetracycline against S. aureus oxidoreductase (-9.1 vs. -8.2 kcal/mol) and produces a 17 mm B. subtilis zone of inhibition, enabling single-compound antibacterial/antifungal screening. Ideal as a high-affinity lead scaffold for non-polyene antifungal SAR campaigns targeting PDB 7rjb, or as a positive control in Candida biofilm-ROS comorbidity models. Standard B2B shipping; research-use-only powder with 3-year -20°C stability.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
Cat. No. B15610045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 123
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H20N4O3/c1-13-8-6-7-11-16(13)17(26)12-22-25-20(27)18-14(2)23-21(28)24-19(18)15-9-4-3-5-10-15/h3-12,19H,1-2H3,(H,25,27)(H2,23,24,28)/b22-12+
InChIKeyIFDOWRSQERANRH-WSDLNYQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 123 (Compound 4b) Procurement Guide: Dihydropyrimidinone Scaffold with Multi-Target Pharmacological Profile


Antifungal agent 123 (Compound 4b) is a synthetic dihydropyrimidinone (DHPM) derivative with the molecular formula C21H20N4O3 and a molecular weight of 376.41 g/mol [1]. It belongs to a series of five newly synthesized DHPM analogs (4a–4e) characterized spectroscopically via ¹H NMR and FT-IR [1]. The compound exhibits a multi-target pharmacological profile encompassing antifungal, antibacterial, antioxidant, and anti-inflammatory activities, with its anti-inflammatory mechanism linked to Toll-like receptor (TLR) signaling pathway inhibition [1]. It is commercially available from multiple vendors (e.g., MedChemExpress HY-170489, TargetMol T204156) as a research-use-only compound stored as powder at −20 °C (3-year stability) .

Why Antifungal Agent 123 Cannot Be Substituted With In-Class DHPM Analogs or Conventional Antifungals


Within the DHPM series (4a–4e), individual compounds exhibit starkly divergent activity profiles despite sharing a common core scaffold, making generic substitution unreliable [1]. Compound 4b uniquely combines the highest docking affinity against the Candida albicans membrane protein (−10.8 kcal/mol, surpassing nystatin) with the best antioxidant capacity (63.85% DPPH scavenging) and potent TLR-mediated anti-inflammatory activity, whereas close analog 4a, despite showing superior in vitro anti-C. glabrata zone-of-inhibition (19 mm vs. 4b's 17 mm), exhibits negligible antioxidant activity (19.81%) [1]. Furthermore, conventional antifungals such as nystatin lack the TLR-inhibitory anti-inflammatory and radical-scavenging dimensions that 4b provides, meaning procurement of a single-target antifungal cannot replicate 4b's polypharmacology in inflammation–infection comorbidity models [1].

Quantitative Differentiation Evidence for Antifungal Agent 123 (Compound 4b) Versus Comparators


Molecular Docking: 4b Outperforms Nystatin in Binding Affinity to Candida albicans Membrane Protein

In silico docking against the Candida albicans membrane protein (PDB ID: 7rjb) using AutoDock Vina revealed that Antifungal agent 123 (Compound 4b) achieved a binding affinity of −10.8 kcal/mol, exceeding nystatin (−9.7 kcal/mol) by 1.1 kcal/mol, representing an 11.3% stronger predicted binding interaction [1]. Compound 4b formed zero hydrogen bonds with the target, suggesting a hydrophobic binding mode distinct from nystatin's two hydrogen bonds (Asn 338, Gln 341) [1]. Among the five DHPM analogs, 4b ranked first for this target, while 4d (−10.4 kcal/mol) and 4c (−9.9 kcal/mol) ranked second and third respectively [1].

Antifungal drug discovery Molecular docking Candida albicans

Antioxidant Activity: 4b Demonstrates Highest DPPH Radical Scavenging Capacity in the DHPM Series

In the DPPH free radical scavenging assay, Antifungal agent 123 (Compound 4b) exhibited the highest antioxidant activity among all five DHPM derivatives, achieving 63.85% ± 1.39% scavenging at a concentration of 700 μg/mL (p < 0.001 vs. negative control) [1]. This is a 3.22-fold increase over the weakest analog 4a (19.81% ± 1.24% at 100 μg/mL) and surpasses the second-best compound 4c (59.11% ± 1.01% at 300 μg/mL), which reached its peak activity at a lower concentration but with lower absolute magnitude [1]. The dose-dependent response of 4b contrasts with 4c, whose activity declined with increased concentration, indicating fundamentally different concentration–response relationships within the same chemical series [1].

Antioxidant screening DPPH assay Free radical scavenging

Anti-Inflammatory Efficacy: 4b Reduces Carrageenan-Induced Hind Paw Edema via TLR Pathway Inhibition

In an in vivo carrageenan-induced hind paw edema model using albino mice, Antifungal agent 123 (Compound 4b) at a dose of 200 mg/kg reduced paw inflammation thickness to 1.447 mm ± 0.212 mm (p < 0.01 vs. disease control), ranking second only to 4a (1.011 mm ± 0.247 mm) among the five DHPM derivatives tested [1]. In contrast, the weakest analog 4d showed residual inflammation of 3.487 mm ± 3.62 mm at the same dose level, meaning 4b achieved a 2.41-fold greater reduction in edema [1]. The anti-inflammatory mechanism is linked to inhibition of Toll-like receptor (TLR) signaling, distinguishing this compound from conventional antifungal agents which lack this immunomodulatory dimension [1]. The dose–response relationship was confirmed, with 200 mg/kg producing superior anti-inflammatory effects compared to 100 mg/kg across the series [1].

Anti-inflammatory activity TLR signaling In vivo pharmacology

Cytotoxicity Profile: 4b Exhibits 98% Cell Survival in MTT Assay on Human Cell Lines

In vitro MTT cytotoxicity assessment on human cell lines demonstrated that Antifungal agent 123 (Compound 4b) achieved a 98% cell survival rate, compared to 99% for compound 4a—the only two analogs selected for cytotoxicity evaluation [1]. Neither compound induced 50% cell death (IC50 not reached) at the tested concentrations, indicating a favorable preliminary safety margin [1]. This cytotoxicity data, while limited to only two of the five DHPM derivatives, suggests that both 4b and 4a possess an acceptable toxicity profile suitable for further in vivo pharmacological evaluation [1]. The absence of cytotoxicity data for 4c, 4d, and 4e means that procurement decisions requiring toxicity benchmarks can only be made confidently for 4b and 4a within this chemical series [1].

Cytotoxicity screening MTT assay Safety pharmacology

Dual Antibacterial–Antifungal Docking Profile: 4b Outperforms Tetracycline Against Multiple Bacterial Targets

Antifungal agent 123 (Compound 4b) demonstrates a dual antibacterial–antifungal docking profile that distinguishes it from single-target comparators. Against the Staphylococcus aureus oxidoreductase enzyme (PDB 5yh5), 4b achieved a binding affinity of −9.1 kcal/mol, surpassing the reference antibiotic tetracycline (−8.2 kcal/mol) by 0.9 kcal/mol (11.0% stronger) [1]. Against the S. epidermidis transcription regulator (PDB 3kp5), 4b scored −9.4 kcal/mol vs. tetracycline's −9.2 kcal/mol [1]. This dual-target engagement across bacterial and fungal proteins is not observed with nystatin (antifungal-only) or tetracycline (antibacterial-only) [1]. In vitro, 4b produced a 17 mm ± 2.21 mm zone of inhibition against Bacillus subtilis (p < 0.001 vs. negative control), tied with 4c for best performance in the series [1].

Antibacterial Dual-action antimicrobial Broad-spectrum docking

Optimal Research Application Scenarios for Antifungal Agent 123 (Compound 4b)


Candida albicans Membrane Protein Targeting Studies

Use Antifungal agent 123 as a positive control or lead scaffold in molecular docking and structure–activity relationship (SAR) campaigns targeting the C. albicans membrane protein (PDB 7rjb). With a docking score of −10.8 kcal/mol exceeding nystatin (−9.7 kcal/mol), 4b provides a higher-affinity starting point for medicinal chemistry optimization of non-polyene antifungal candidates [1]. Its hydrophobic binding mode (zero hydrogen bonds) offers a distinct pharmacophore strategy compared to hydrogen-bond-dependent antifungals [1].

Dual-Readout Assays for Antifungal Activity and Oxidative Stress Modulation

Deploy Antifungal agent 123 in experimental systems that simultaneously measure antifungal susceptibility and antioxidant capacity, such as Candida biofilm models where reactive oxygen species (ROS) contribute to pathogenesis. 4b uniquely combines the highest DPPH scavenging activity in its series (63.85% ± 1.39%) with demonstrated antifungal target engagement, enabling single-compound intervention in oxidation-sensitive fungal infection models [1].

In Vivo Inflammation–Infection Comorbidity Models

Select Antifungal agent 123 for rodent models of fungal infection complicated by TLR-driven inflammation. At 200 mg/kg oral dosing, 4b reduces carrageenan-induced paw edema to 1.447 mm ± 0.212 mm (p < 0.01) while maintaining antifungal target affinity [1]. Its verified low cytotoxicity (98% cell survival in MTT assay) supports in vivo use, and the availability of standardized in vivo formulation protocols (e.g., DMSO:PEG300:Tween 80:Saline) from commercial vendors facilitates rapid experimental deployment [1].

Broad-Spectrum Antimicrobial Screening Cascades Targeting Drug-Resistant Gram-Positive Bacteria and Candida spp.

Incorporate Antifungal agent 123 into antimicrobial screening panels requiring simultaneous assessment of antibacterial and antifungal activity. 4b outperforms tetracycline in docking against the S. aureus oxidoreductase (−9.1 vs. −8.2 kcal/mol) and produces a 17 mm zone of inhibition against B. subtilis [1]. This dual-spectrum profile is particularly relevant for hospital-acquired infection models where staphylococci and Candida species co-occur, enabling a single-compound testing paradigm rather than separate antibacterial and antifungal screening arms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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